REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH2:1]1[O:2][C:4]2([O:3][CH2:16]1)[CH2:5][CH2:6][CH:7]([c:10]1[cH:11][n:12][cH:13][cH:14][cH:15]1)[CH2:8][CH2:9]2.[ClH:17]>>[O:3]=[C:4]1[CH2:5][CH2:6][CH:7]([c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cncc(C2CCC3(CC2)OCCO3)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1CCC(c2cccnc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |